Cas no 2228496-34-0 (4-methyl-6-(nitromethyl)-3,4-dihydro-2H-1,4-benzoxazine)

4-Methyl-6-(nitromethyl)-3,4-dihydro-2H-1,4-benzoxazine is a nitro-substituted benzoxazine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a nitromethyl group at the 6-position and a methyl group at the 4-position of the dihydrobenzoxazine scaffold, offering reactivity for further functionalization. The compound's nitro group enhances electrophilic properties, making it a valuable intermediate in synthetic chemistry. Its benzoxazine core contributes to stability and bioavailability, which may be advantageous in drug discovery. This compound is suitable for studies involving heterocyclic synthesis, medicinal chemistry, and the development of bioactive molecules. Proper handling is required due to the nitro group's potential sensitivity.
4-methyl-6-(nitromethyl)-3,4-dihydro-2H-1,4-benzoxazine structure
2228496-34-0 structure
商品名:4-methyl-6-(nitromethyl)-3,4-dihydro-2H-1,4-benzoxazine
CAS番号:2228496-34-0
MF:C10H12N2O3
メガワット:208.213882446289
CID:6423245
PubChem ID:165708665

4-methyl-6-(nitromethyl)-3,4-dihydro-2H-1,4-benzoxazine 化学的及び物理的性質

名前と識別子

    • 4-methyl-6-(nitromethyl)-3,4-dihydro-2H-1,4-benzoxazine
    • EN300-1772228
    • 2228496-34-0
    • インチ: 1S/C10H12N2O3/c1-11-4-5-15-10-3-2-8(6-9(10)11)7-12(13)14/h2-3,6H,4-5,7H2,1H3
    • InChIKey: MQWZHCJMOJKKTO-UHFFFAOYSA-N
    • ほほえんだ: O1CCN(C)C2C=C(C[N+](=O)[O-])C=CC1=2

計算された属性

  • せいみつぶんしりょう: 208.08479225g/mol
  • どういたいしつりょう: 208.08479225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

4-methyl-6-(nitromethyl)-3,4-dihydro-2H-1,4-benzoxazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1772228-0.1g
4-methyl-6-(nitromethyl)-3,4-dihydro-2H-1,4-benzoxazine
2228496-34-0
0.1g
$1533.0 2023-09-20
Enamine
EN300-1772228-1.0g
4-methyl-6-(nitromethyl)-3,4-dihydro-2H-1,4-benzoxazine
2228496-34-0
1g
$1742.0 2023-06-03
Enamine
EN300-1772228-2.5g
4-methyl-6-(nitromethyl)-3,4-dihydro-2H-1,4-benzoxazine
2228496-34-0
2.5g
$3417.0 2023-09-20
Enamine
EN300-1772228-5g
4-methyl-6-(nitromethyl)-3,4-dihydro-2H-1,4-benzoxazine
2228496-34-0
5g
$5056.0 2023-09-20
Enamine
EN300-1772228-1g
4-methyl-6-(nitromethyl)-3,4-dihydro-2H-1,4-benzoxazine
2228496-34-0
1g
$1742.0 2023-09-20
Enamine
EN300-1772228-5.0g
4-methyl-6-(nitromethyl)-3,4-dihydro-2H-1,4-benzoxazine
2228496-34-0
5g
$5056.0 2023-06-03
Enamine
EN300-1772228-0.5g
4-methyl-6-(nitromethyl)-3,4-dihydro-2H-1,4-benzoxazine
2228496-34-0
0.5g
$1673.0 2023-09-20
Enamine
EN300-1772228-10.0g
4-methyl-6-(nitromethyl)-3,4-dihydro-2H-1,4-benzoxazine
2228496-34-0
10g
$7497.0 2023-06-03
Enamine
EN300-1772228-0.25g
4-methyl-6-(nitromethyl)-3,4-dihydro-2H-1,4-benzoxazine
2228496-34-0
0.25g
$1604.0 2023-09-20
Enamine
EN300-1772228-0.05g
4-methyl-6-(nitromethyl)-3,4-dihydro-2H-1,4-benzoxazine
2228496-34-0
0.05g
$1464.0 2023-09-20

4-methyl-6-(nitromethyl)-3,4-dihydro-2H-1,4-benzoxazine 関連文献

4-methyl-6-(nitromethyl)-3,4-dihydro-2H-1,4-benzoxazineに関する追加情報

Research Briefing on 4-methyl-6-(nitromethyl)-3,4-dihydro-2H-1,4-benzoxazine (CAS: 2228496-34-0)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of 4-methyl-6-(nitromethyl)-3,4-dihydro-2H-1,4-benzoxazine (CAS: 2228496-34-0) as a promising scaffold for drug discovery. This compound, characterized by its unique nitro-methyl functional group and benzoxazine core, has garnered attention due to its versatile pharmacological properties and potential applications in treating various diseases. The following briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.

The synthesis of 4-methyl-6-(nitromethyl)-3,4-dihydro-2H-1,4-benzoxazine has been optimized in recent studies to improve yield and purity. Researchers have employed multi-step organic reactions, including nitration and cyclization, to achieve the desired product. The compound's structural features, particularly the nitro group, have been identified as critical for its reactivity and interaction with biological targets. Recent publications have also explored the compound's stability under various conditions, providing insights into its suitability for further development.

In terms of biological activity, 4-methyl-6-(nitromethyl)-3,4-dihydro-2H-1,4-benzoxazine has demonstrated significant potential as an inhibitor of key enzymes involved in inflammatory pathways. Preclinical studies have shown that the compound effectively modulates the activity of cyclooxygenase-2 (COX-2) and other pro-inflammatory mediators, suggesting its utility in developing anti-inflammatory agents. Additionally, its nitro group has been linked to the generation of reactive oxygen species (ROS), which could be harnessed for targeted cancer therapies. These findings underscore the compound's dual role in both anti-inflammatory and anticancer applications.

Further investigations into the therapeutic potential of this compound have revealed its ability to cross the blood-brain barrier (BBB), making it a candidate for treating neurological disorders. Animal models have indicated that 4-methyl-6-(nitromethyl)-3,4-dihydro-2H-1,4-benzoxazine can attenuate neuroinflammation and oxidative stress, which are hallmarks of neurodegenerative diseases such as Alzheimer's and Parkinson's. Researchers are now exploring its pharmacokinetic properties and toxicity profiles to assess its viability for clinical trials.

In conclusion, 4-methyl-6-(nitromethyl)-3,4-dihydro-2H-1,4-benzoxazine (CAS: 2228496-34-0) represents a multifaceted compound with broad therapeutic potential. Its unique chemical structure and demonstrated biological activities position it as a valuable candidate for further drug development. Future research should focus on optimizing its pharmacokinetics and evaluating its efficacy in human trials to unlock its full clinical potential.

おすすめ記事

推奨される供給者
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd